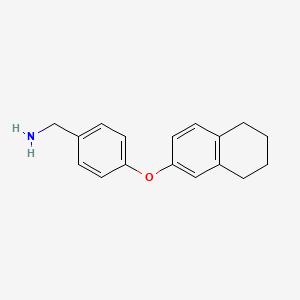

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrahydronaphthalene derivatives often involves complex chemical reactions aimed at introducing specific functional groups to achieve desired biological activities. McDermott et al. (1976) synthesized monohydroxyl analogs of known agonists by conventional methods, starting from optically active intermediates and resolving the amines with mandelic acid, indicating the importance of substitution and chirality in these compounds (McDermott, McKenzie, & Freeman, 1976). Furthermore, the preparation of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides by Leopoldo et al. (2004), with detailed receptor affinity measurement, showcases the methodological advancements in synthesizing tetrahydronaphthalene-based compounds with high specificity and potency (Leopoldo et al., 2004).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives, including 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)benzylamine, is crucial for their biological activity. The presence of specific functional groups and their configuration significantly impacts the compound's interaction with biological targets. Structural-affinity relationship studies, such as those conducted by Leopoldo et al. (2004), reveal that the optimal alkyl chain length and the substitution pattern on the aryl ring linked to the piperazine ring play a crucial role in determining the affinity for serotonin receptors, emphasizing the importance of molecular structure in designing effective therapeutic agents (Leopoldo et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving tetrahydronaphthalene derivatives can lead to the formation of compounds with varied biological activities. The ability to undergo specific chemical reactions, such as oxidation or reduction, adds to the versatility of these compounds in synthesizing new derivatives with potential therapeutic benefits. For instance, the synthesis and examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine by Monte et al. (1993) demonstrate the role of ring oxygen atoms in modulating selectivity for serotonin versus catecholamine uptake carriers, highlighting the significance of chemical modifications in altering biological activity (Monte, Marona-Lewicka, Cozzi, & Nichols, 1993).

Scientific Research Applications

Green Chemistry and Computational Studies

- A study by Damera and Pagadala (2023) discusses the construction of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) derivatives, which are related to 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)benzylamine. This research employs an environmentally friendly grinding technique and includes computational analysis of the physicochemical and pharmacokinetic properties of these compounds (Damera & Pagadala, 2023).

Synthesis and Adrenergic Activity

- Yamamura et al. (1978) synthesized and examined the adrenergic activity of aryl-substituted 1-aminotetralins, which are structurally related to this compound. The study found significant tracheal relaxing properties in these compounds (Yamamura et al., 1978).

Sigma and Serotonergic Receptor Ligands

- Berardi et al. (1996) researched compounds related to benzomorphans, structurally modified from arylpiperazines, which are structurally akin to this compound. These compounds showed significant affinity and selectivity for sigma and serotonergic receptors (Berardi et al., 1996).

Synthesis and Pharmacology of Benzofuran, Indan, and Tetralin Analogues

- Monte et al. (1993) synthesized benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine, closely related to this compound. Their research indicated that these compounds modulate selectivity for serotonin versus catecholamine uptake carriers (Monte et al., 1993).

Synthesis and Adrenergic Beta-Mimetic Activity

- Another study by Yamamura et al. (1976) on the synthesis and adrenergic activity of 1-alkylamino-2-phenyl-1,2,3,4-tetrahydronaphthalenes, related to this compound, highlighted their direct β-stimulating activity in guinea pigs (Yamamura et al., 1976).

Precursor for Thiazolidinones and Benzothiazepinones

- Drawanz et al. (2017) explored 5,6,7,8-tetrahydronaphthalen-1-amine as a precursor for thiazolidinones and benzothiazepinones. This study demonstrated the synthesis and characterization of new compounds through one-pot reactions (Drawanz et al., 2017).

Dopaminergic Activity Studies

- McDermott et al. (1976) and others have conducted various studies on the synthesis and dopaminergic activity of 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene and its analogs. These studies explored the structural requirements for central dopamine receptor agonists (McDermott et al., 1976).

5-HT1A Receptor Affinity

- Leopoldo et al. (2004) studied the structure-affinity relationship of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which are structurally related to this compound, revealing significant affinity for 5-HT1A receptors (Leopoldo et al., 2004).

Retinoid X Receptor Agonism

- Heck et al. (2016) and others have synthesized analogues of bexarotene and NEt-TMN, which include 5,6,7,8-tetrahydronaphthalen-2-yl structures, to assess their potential as retinoid X receptor agonists with therapeutic potential in various diseases (Heck et al., 2016).

Safety and Hazards

The safety and hazards of a compound are typically represented by its Material Safety Data Sheet (MSDS). For “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine”, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h5-11H,1-4,12,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMXXDAABPMNEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)OC3=CC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)

![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2493781.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)